1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride
Overview
Description
1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride is a compound that combines the structural features of piperidine and benzimidazole. Piperidine is a six-membered heterocycle containing one nitrogen atom, while benzimidazole is a fused bicyclic system consisting of benzene and imidazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride typically involves the reaction of benzimidazole derivatives with piperidine derivatives. One common method includes the in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one in the presence of titanium isopropoxide (Ti(OiPr)4) and sodium cyanoborohydride (NaBH3CN) . Further alkylation using different alkyl or aryl halides in the presence of sodium hydride (NaH) in dimethylformamide (DMF) yields a series of novel compounds .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or benzimidazole moieties can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl or aryl halides in the presence of NaH in DMF.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the benzimidazole ring can bind to DNA or proteins, affecting their function. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of receptor activity .
Comparison with Similar Compounds
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: Similar structure but different functional groups.
1-(4-Fluorobenzyl)piperidin-4-yl]-[4-fluorophenyl]methanol: Contains piperidine and benzimidazole moieties but with different substituents.
Properties
IUPAC Name |
1-(piperidin-4-ylmethyl)benzimidazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c1-2-4-13-12(3-1)15-10-16(13)9-11-5-7-14-8-6-11;;/h1-4,10-11,14H,5-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBSPFVIQBHWHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C=NC3=CC=CC=C32.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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